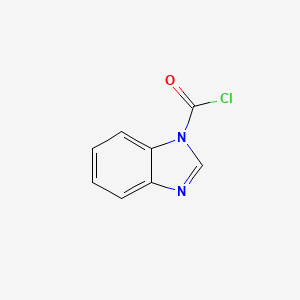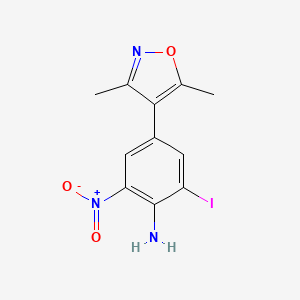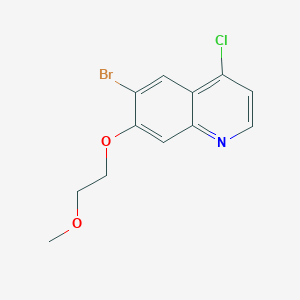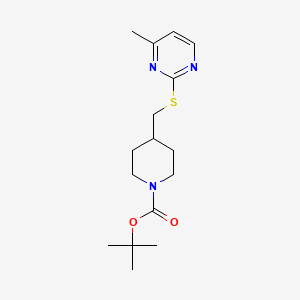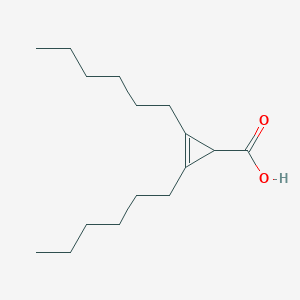![molecular formula C30H31NO11 B13969739 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester CAS No. 50939-70-3](/img/structure/B13969739.png)
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and quinoline derivatives
Vorbereitungsmethoden
The synthesis of 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the benzenetricarboxylic acid moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acids that further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzenetricarboxylic acid derivatives and quinoline-based esters. Compared to these, 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1,2,3-Benzenetricarboxylic acid derivatives
- Quinoline-based esters
This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
50939-70-3 |
|---|---|
Molekularformel |
C30H31NO11 |
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
trimethyl 5-(1,4-dimethoxy-1,4-dioxobutan-2-yl)oxy-4-(4,6,8-trimethylquinolin-2-yl)benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H31NO11/c1-14-9-16(3)26-17(10-14)15(2)11-19(31-26)24-20(42-21(28(34)39-6)13-22(32)37-4)12-18(27(33)38-5)23(29(35)40-7)25(24)30(36)41-8/h9-12,21H,13H2,1-8H3 |
InChI-Schlüssel |
HBIPRWRUASCNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C(=C3C(=O)OC)C(=O)OC)C(=O)OC)OC(CC(=O)OC)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



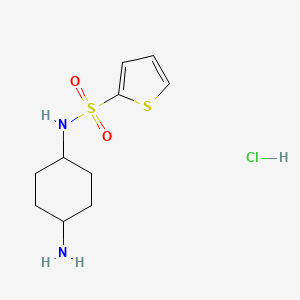
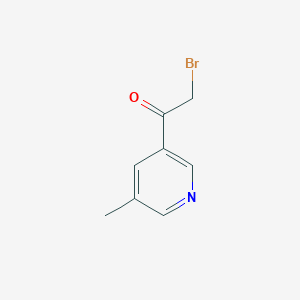
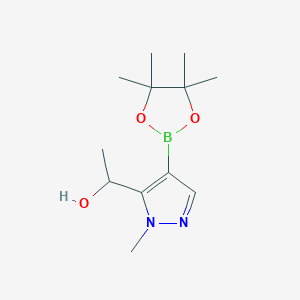
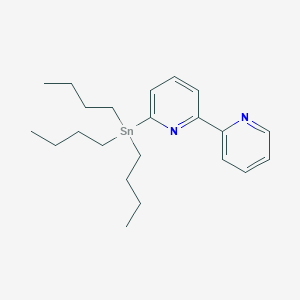
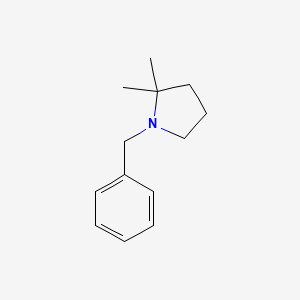

![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
